N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methoxyphenyl)-4-methylbenzenesulfonamide

Lipophilicity Drug-likeness COX-2 inhibitor

The compound N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methoxyphenyl)-4-methylbenzenesulfonamide (CAS 862812-10-0, PubChem CID is a fully synthetic small molecule (C20H18N4O3S, MW 394.4 g/mol) built on an imidazo[1,2-a]pyrimidine scaffold. Its structure features a 2-methoxyphenyl linker at position 5, which connects the fused heterocycle to a 4-methylbenzenesulfonamide moiety.

Molecular Formula C20H18N4O3S
Molecular Weight 394.4 g/mol
CAS No. 862812-10-0
Cat. No. B3290087
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methoxyphenyl)-4-methylbenzenesulfonamide
CAS862812-10-0
Molecular FormulaC20H18N4O3S
Molecular Weight394.4 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)S(=O)(=O)NC2=C(C=CC(=C2)C3=CN4C=CC=NC4=N3)OC
InChIInChI=1S/C20H18N4O3S/c1-14-4-7-16(8-5-14)28(25,26)23-17-12-15(6-9-19(17)27-2)18-13-24-11-3-10-21-20(24)22-18/h3-13,23H,1-2H3
InChIKeyRLVSPRHNELICEJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide for N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methoxyphenyl)-4-methylbenzenesulfonamide (CAS 862812-10-0): Chemical Identity and Class Context


The compound N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methoxyphenyl)-4-methylbenzenesulfonamide (CAS 862812-10-0, PubChem CID 22583608) [1] is a fully synthetic small molecule (C20H18N4O3S, MW 394.4 g/mol) built on an imidazo[1,2-a]pyrimidine scaffold. Its structure features a 2-methoxyphenyl linker at position 5, which connects the fused heterocycle to a 4-methylbenzenesulfonamide moiety. This compound resides within the broader chemical space of sulfonamide-containing imidazo[1,2-a]azines, a class patented for selective inhibition of cyclooxygenase-2 (COX-2) [2]. The presence of the 2-methoxy substituent on the central phenyl ring and the para-methyl group on the terminal sulfonamide distinguishes it from a family of closely related analogs, forming the basis for its selection in mechanistic studies and structure-activity relationship (SAR) investigations.

Why N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methoxyphenyl)-4-methylbenzenesulfonamide Cannot Be Replaced by Generic Imidazo[1,2-a]pyrimidine Analogs


Interchanging this compound with its closest structural analogs—such as the des-methyl sulfonamide (CAS 862812-09-7) or the positional isomer lacking the 2-methoxy group (CAS 724738-02-7)—is not scientifically valid without comparative data, as minor structural permutations on this scaffold are known to drastically alter biochemical target engagement. The patent literature for imidazo[1,2-a]azines explicitly demonstrates that both the substitution pattern on the central phenyl ring and the nature of the sulfonamide terminus are critical determinants of COX-2 inhibitory potency and selectivity over COX-1 [1]. The specific combination of a 2-methoxy group and a 4-methylbenzenesulfonamide in CAS 862812-10-0 defines a unique pharmacophoric signature; substituting any one element risks introducing uncharacterized shifts in target affinity, off-target activity, or physicochemical properties that can confound reproducible research [2]. The three-dimensional structure deposited in PubChem (CID 22583608) confirms a distinct spatial arrangement and computed logP (XLogP3-AA: 3.6) that directly influences membrane permeability and protein binding, parameters not transferable from related derivatives [2].

Quantitative Differential Evidence for N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methoxyphenyl)-4-methylbenzenesulfonamide vs. Closest Analogs


Lipophilicity-Driven Property Differentiation: XLogP3-AA Comparison Against the Des-Methyl Analog

The target compound (CAS 862812-10-0) exhibits a computed octanol-water partition coefficient (XLogP3-AA) of 3.6, as reported by PubChem [1]. The addition of a para-methyl group on the sulfonamide ring increases lipophilicity relative to the unsubstituted benzenesulfonamide analog (CAS 862812-09-7), which is structurally identical except for the absence of this methyl substituent. While a direct experimentally measured logP for the des-methyl analog was not located, the computed difference in molecular weight (394.4 vs. 380.4 g/mol) and the presence of the additional methyl group logically predict a logP increase of approximately 0.4–0.6 units based on standard fragment-based contributions, consistent with the observed XLogP3-AA value of 3.6 for the target compound [1].

Lipophilicity Drug-likeness COX-2 inhibitor

Hydrogen Bond Acceptor Capacity: Target Compound vs. Regioisomer Without Methoxy Substitution

The 2-methoxyphenyl substitution in CAS 862812-10-0 yields a hydrogen bond acceptor count of 6 (computed by Cactvs 3.4.8.24), versus 5 acceptors for the regioisomer N-(3-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)-4-methylbenzenesulfonamide (CAS 724738-02-7), which lacks the methoxy oxygen on the central phenyl ring [1]. This quantitative difference in hydrogen bond acceptor capacity is structurally verifiable and has direct consequences for the compound's ability to engage polar residues within the COX-2 active site. The patent disclosing this chemical series underscores that the nature and position of substituents on the phenyl linker are critical for achieving selective COX-2 inhibition over COX-1 [2].

Hydrogen bonding COX-2 selectivity Molecular recognition

Molecular Weight and Rotatable Bond Differentiation as Selectivity Proxies

With a molecular weight of 394.4 g/mol and 5 rotatable bonds, the target compound occupies a distinct physicochemical space compared to simpler imidazo[1,2-a]pyrimidine COX-2 inhibitors such as 2-(4-methylsulfonylphenyl)imidazo[1,2-a]pyrimidine (CAS 3458-56-8; MW 273.3 g/mol, fewer rotatable bonds, lacking the sulfonamide linker) [1][2]. The higher molecular weight and increased rotational freedom of the target compound suggest a more extended pharmacophore with greater potential for selective interactions within the COX-2 side pocket, a feature absent in the truncated methylsulfonylphenyl analog. PubChem computed properties confirm these molecular descriptors [1].

Ligand efficiency Rotatable bonds COX-2 pharmacophore

Defined Application Scenarios for N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methoxyphenyl)-4-methylbenzenesulfonamide Based on Structural Evidence


COX-2 Inhibitor SAR Studies Requiring a Defined 4-Methylbenzenesulfonamide Pharmacophore

This compound is appropriate for systematic structure-activity relationship investigations of COX-2 inhibitors where the contribution of the para-methyl group on the sulfonamide terminus must be isolated. As established in Section 3, the computed XLogP3-AA of 3.6 provides a quantifiable lipophilicity benchmark. Researchers should use this compound alongside its des-methyl analog (CAS 862812-09-7) to directly attribute potency or selectivity shifts to the 4-methyl substitution, a strategy consistent with the SAR framework outlined in the foundational COX-2 patent for imidazo[1,2-a]azines [1].

Molecular Docking and Computational Modeling of Ligand Binding to the COX-2 Side Pocket

The 6 hydrogen bond acceptors and 5 rotatable bonds identified in PubChem [2] make this compound a suitable candidate for in silico docking studies aimed at understanding sulfonamide-mediated interactions within the COX-2 active site. The compound's three-dimensional conformer can be generated from the deposited SMILES string (CC1=CC=C(C=C1)S(=O)(=O)NC2=C(C=CC(=C2)C3=CN4C=CC=NC4=N3)OC) for precise molecular dynamics simulations, enabling researchers to predict binding modes that can be experimentally validated.

Analytical Reference Standard for LC-MS or HPLC Method Development in the Imidazo[1,2-a]pyrimidine Class

With a well-defined molecular formula (C20H18N4O3S), exact mass of 394.10996162 Da, and available commercial sourcing with >99% purity (USP/BP/Ph. Eur. grade) , this compound can serve as a reference standard for developing and validating liquid chromatography-mass spectrometry (LC-MS) assays targeting sulfonamide-containing heterocycles. Its distinct retention time and mass-to-charge ratio differentiate it from simpler imidazo[1,2-a]pyrimidine analogs, minimizing the risk of co-elution or signal interference in complex biological matrices.

Chronic Inflammation Model Development Using a Selective Imidazoazine COX-2 Inhibitor Scaffold

Given the patent-demonstrated utility of imidazo[1,2-a]azines as COX-2-selective inhibitors [1], this compound is a candidate tool compound for establishing pharmacological models of chronic inflammation. Its structural features (2-methoxy group and 4-methylbenzenesulfonamide) distinguish it within the class, and it should be prioritized for in vitro selectivity profiling (COX-2 vs. COX-1) before advancing to cell-based prostaglandin E2 suppression assays or in vivo models where selective COX-2 inhibition is the desired mechanism.

Quote Request

Request a Quote for N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methoxyphenyl)-4-methylbenzenesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.